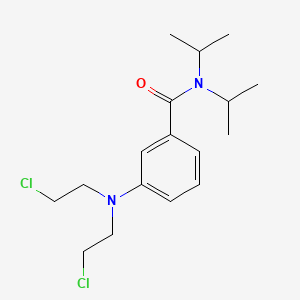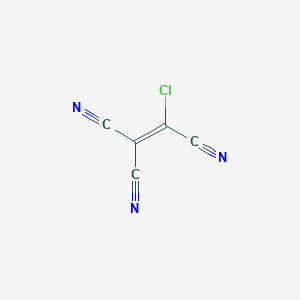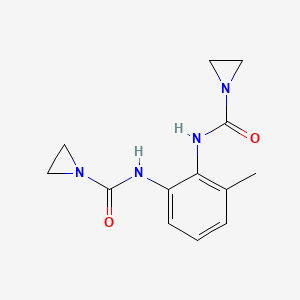
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide is a compound known for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the class of nitrogen mustards, which are known for their alkylating properties. These properties make them effective in interfering with DNA replication in rapidly dividing cells, such as cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide typically involves the reaction of m-aminobenzamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the bis(2-chloroethyl)amino group . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, which may have different biological activities .
Aplicaciones Científicas De Investigación
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the N7 position of guanine in DNA. This leads to the formation of interstrand cross-links, disrupting DNA synthesis and transcription, ultimately resulting in cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another nitrogen mustard used as an anticancer agent.
Melphalan: Similar in structure and function, used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Uniqueness
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to penetrate cell membranes and target DNA effectively . Additionally, its diisopropyl groups may confer increased stability and reduced side effects compared to other nitrogen mustards .
Propiedades
Número CAS |
24830-47-5 |
|---|---|
Fórmula molecular |
C17H26Cl2N2O |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C17H26Cl2N2O/c1-13(2)21(14(3)4)17(22)15-6-5-7-16(12-15)20(10-8-18)11-9-19/h5-7,12-14H,8-11H2,1-4H3 |
Clave InChI |
XKPKOXYZUGGBCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)



![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)


![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)


![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)

![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)
